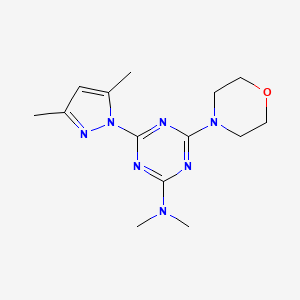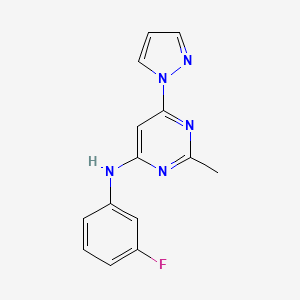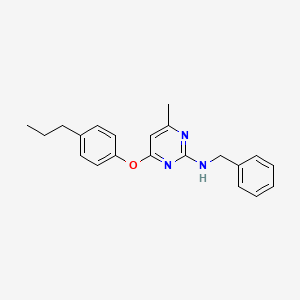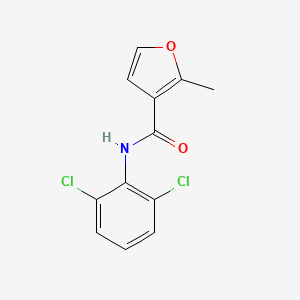
3-(4-ethoxyphenoxy)-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenoxy)-5-nitrophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'PNP-OEt' and is a yellow-colored powder that has a molecular formula of C14H13NO5.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenoxy)-5-nitrophenol is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(4-ethoxyphenoxy)-5-nitrophenol. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress by increasing the levels of antioxidant enzymes, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-ethoxyphenoxy)-5-nitrophenol in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the limitations include its low solubility in aqueous solutions, which can hinder its use in certain experiments.
Direcciones Futuras
Several future directions can be explored in the field of 3-(4-ethoxyphenoxy)-5-nitrophenol research. These include the development of novel synthetic methods to improve the yield and purity of the compound, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy in preclinical and clinical studies for the treatment of various diseases. Additionally, the potential applications of this compound in agriculture and environmental science can also be explored.
In conclusion, 3-(4-ethoxyphenoxy)-5-nitrophenol is a promising compound that has shown significant potential in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Métodos De Síntesis
The synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol is carried out through a multi-step process that involves the reaction of 4-ethoxyphenol with 2-chloro-5-nitrophenol in the presence of a base, followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenoxy)-5-nitrophenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
3-(4-ethoxyphenoxy)-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNGIFYWGJBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)

![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)

![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

